![molecular formula C22H24N4O B3953854 2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol](/img/structure/B3953854.png)
2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol
Overview
Description
2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol is a complex organic compound that features a piperidine ring substituted with a phenyl group and a 1,2,4-triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable aldehyde or ketone.
Introduction of the Triazine Moiety: The 1,2,4-triazine ring can be introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Coupling Reactions: The phenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the triazine ring or the phenyl groups, leading to various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted triazines.
Scientific Research Applications
2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in studies involving cell signaling pathways and molecular interactions, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1,2,4-triazin-3-yl)piperidine: Similar structure but lacks the ethanol group.
2-Phenyl-1-(1,2,4-triazin-3-yl)piperidine: Similar structure but lacks the phenyl group on the triazine ring.
1-(5-Phenyl-1,2,4-triazin-3-yl)piperidine: Similar structure but lacks the phenyl group on the piperidine ring.
Uniqueness
2-Phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol is unique due to the presence of both phenyl groups and the ethanol moiety, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-21(15-17-7-3-1-4-8-17)19-11-13-26(14-12-19)22-24-20(16-23-25-22)18-9-5-2-6-10-18/h1-10,16,19,21,27H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYUULVLGRRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CC2=CC=CC=C2)O)C3=NC(=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


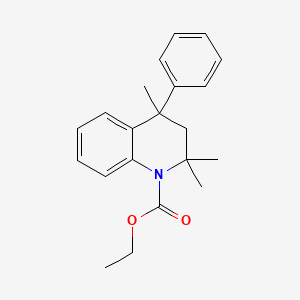
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
![(5E)-5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)
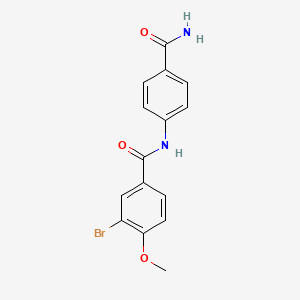
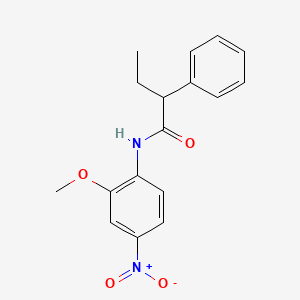
![3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3953798.png)
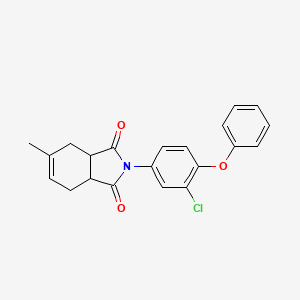
![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)
![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)
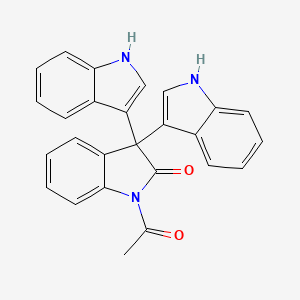
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B3953839.png)
![1-(4-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3953847.png)
![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)
![2-methyl-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide](/img/structure/B3953876.png)
